Jangomolide
Overview
Description
Jangomolide is a natural product isolated from the herbs of Flacourtia jangomas . It is a type of limonoid , a group of highly oxygenated, biologically active secondary metabolites found mainly in plants. The molecular formula of Jangomolide is C26H28O8 .
Molecular Structure Analysis
The molecular structure of Jangomolide can be analyzed using various techniques such as X-ray diffraction (SC-XRD) and microcrystal electron diffraction (MicroED) . These techniques can provide a three-dimensional structure of the molecule .
Physical And Chemical Properties Analysis
Jangomolide is a powder . Its physical and chemical properties can be analyzed using various techniques such as NMR, HPLC, and MS .
Scientific Research Applications
Ethnomedicinal Significance
Jangomolide is found in Flacourtia jangomas, a plant known for its ethnomedicinal uses . This plant is used in traditional medicine in various regions, including East Africa and Asia .
Phytochemical Aspects
Phytochemical analysis of Flacourtia jangomas, which contains Jangomolide, has revealed the presence of flavonoids, saponins, carbohydrates, steroids, tannins, and phenolic compounds . These compounds have various potential applications in scientific research.
Antimicrobial Activity
Extracts of Flacourtia jangomas have demonstrated antimicrobial activity . This suggests that Jangomolide could potentially be used in the development of new antimicrobial agents.
Antidiabetic Activity
The plant extracts have also shown antidiabetic properties . This indicates that Jangomolide could be explored for its potential use in diabetes management.
Antidiarrheal Activity
Flacourtia jangomas extracts have been found to possess antidiarrheal activities . This suggests that Jangomolide could potentially be used in the treatment of diarrheal diseases.
Antioxidant Activity
The plant extracts have demonstrated antioxidant activities . This implies that Jangomolide could be used in scientific research related to oxidative stress and related diseases.
Mechanism of Action
Target of Action
Jangomolide is a natural product, a limonoid isolated from Flacourtia jangomas
Mode of Action
An in silico study suggests that bioactive compounds derived from flacourtia jangomas, which includes jangomolide, may interact with the androgen receptor (ar) and acetyl cholinesterase, both implicated in hepatocellular carcinogenesis . Further experimental studies are required to confirm these findings and elucidate the exact interaction of Jangomolide with its targets.
Biochemical Pathways
The compound is a steroid lactone , a class of compounds known to interact with various biochemical pathways.
properties
IUPAC Name |
19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-3-ene-5,12,17-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O8/c1-22(2)15-11-16(27)24(4)14(25(15)9-6-17(28)31-21(25)34-22)5-8-23(3)18(13-7-10-30-12-13)32-20(29)19-26(23,24)33-19/h6-7,9-10,12,14-15,18-19,21H,5,8,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPFSBYGJYBBBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C24C=CC(=O)OC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601098353 | |
Record name | 13H,14aH-Oxireno[d]pyrano[2′,3′:3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(3-furanyl)-2a,3,4a,8,8a,9,10,10a-octahydro-2,2,4a,8a-tetramethyl-, (2aR,4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601098353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93767-25-0 | |
Record name | 13H,14aH-Oxireno[d]pyrano[2′,3′:3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(3-furanyl)-2a,3,4a,8,8a,9,10,10a-octahydro-2,2,4a,8a-tetramethyl-, (2aR,4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93767-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13H,14aH-Oxireno[d]pyrano[2′,3′:3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(3-furanyl)-2a,3,4a,8,8a,9,10,10a-octahydro-2,2,4a,8a-tetramethyl-, (2aR,4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601098353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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